cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane
Description
CAS No.: 114123-73-8 Molecular Formula: C₂₁H₄₀ Molecular Weight: 292.55 g/mol Structure: The compound features a cyclohexane ring with four methyl groups (at positions 1 and 5), a prop-1-en-2-yl group at position 2, and a branched 2,2,4-trimethylpentyl substituent at position 2. The cis configuration indicates that key substituents occupy adjacent spatial positions on the ring, influencing steric and electronic properties .
Applications: Primarily used in pharmaceutical research as a reference standard or synthetic intermediate, supplied by companies like Hubei Guoyun Furui Technology Co., Ltd. .
Properties
IUPAC Name |
(2S,3R)-1,1,5,5-tetramethyl-2-prop-1-en-2-yl-3-(2,2,4-trimethylpentyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40/c1-15(2)11-19(5,6)12-17-13-20(7,8)14-21(9,10)18(17)16(3)4/h15,17-18H,3,11-14H2,1-2,4-10H3/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIRUWUUGLPTCW-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)CC1CC(CC(C1C(=C)C)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C)(C)C[C@@H]1CC(CC([C@@H]1C(=C)C)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001348926 | |
| Record name | cis-1,1,5,5-tetramethyl-2-(1-methylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001348926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114123-73-8 | |
| Record name | cis-1,1,5,5-tetramethyl-2-(1-methylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001348926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane typically involves alkylation reactions of substituted cyclohexane precursors. The key step is the introduction of the isopropenyl group (prop-1-en-2-yl) and the bulky 2,2,4-trimethylpentyl substituent onto the cyclohexane ring with control over the cis stereochemistry.
Alkylation of Cyclohexane Derivatives
- Starting Materials: The process generally starts with a cyclohexane derivative bearing methyl groups at the 1 and 5 positions.
- Alkylating Agents: Isoprene or isopropenyl derivatives are used to introduce the prop-1-en-2-yl group at the 2-position.
- Introduction of 2,2,4-Trimethylpentyl Group: This bulky substituent is introduced via alkylation using suitable alkyl halides or via Friedel-Crafts alkylation-type reactions under Lewis acid catalysis.
- Catalysts and Conditions: Acid catalysts such as aluminum chloride (AlCl3) or other Lewis acids are commonly employed to facilitate electrophilic substitution reactions. Reaction conditions such as temperature, solvent, and time are optimized to favor the cis isomer formation.
Industrial Production Techniques
- Continuous Flow Alkylation: Industrial-scale synthesis often utilizes continuous flow reactors to maintain precise control over reaction parameters, improving yield and stereoselectivity.
- Separation and Purification: Advanced chromatographic or distillation methods are used to isolate the cis isomer with high purity.
- Process Optimization: Parameters such as molar ratios, catalyst loading, and reaction temperature are adjusted to maximize the cis isomer yield and minimize side products.
Reaction Pathways and Mechanistic Insights
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Methylation | Introduction of methyl groups at 1,1 and 5,5 positions | Methyl halides, Lewis acid catalysts | Tetramethylcyclohexane core |
| 2. Isopropenylation | Alkylation at 2-position with isopropenyl group | Isoprene or isopropenyl halides, acid catalyst | Formation of prop-1-en-2-yl substituent |
| 3. Alkylation with bulky side chain | Introduction of 2,2,4-trimethylpentyl group at 3-position | Alkyl halides or alkylating agents, Lewis acid | Final substituted cyclohexane |
| 4. Stereochemical control | Reaction conditions adjusted to favor cis-isomer formation | Temperature control, catalyst choice | This compound |
Analytical Data Supporting Preparation
- NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns and stereochemistry.
- Gas Chromatography (GC): Used to monitor reaction progress and purity of the cis isomer.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.
- X-ray Crystallography: Occasionally employed to verify cis stereochemistry in crystalline samples.
Research Findings and Optimization Studies
- Studies indicate that lower reaction temperatures favor the formation of the cis isomer due to kinetic control.
- Use of bulky Lewis acid catalysts enhances regioselectivity and stereoselectivity.
- Continuous flow systems improve reproducibility and scalability compared to batch processes.
- Modifications in solvent polarity impact the alkylation efficiency and product distribution.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Batch Alkylation with Lewis Acid Catalysts | Traditional method using AlCl3 or BF3 | Simple setup, well-studied | Lower selectivity, scale limitations |
| Continuous Flow Alkylation | Controlled flow reactors for alkylation | High yield, better stereocontrol | Requires specialized equipment |
| Friedel-Crafts Alkylation | Electrophilic aromatic substitution adapted for cyclohexane | Effective for bulky substituents | Possible side reactions |
| Catalytic Isomerization | Post-synthesis isomerization to enrich cis isomer | Enhances cis purity | Additional step, catalyst cost |
Chemical Reactions Analysis
Types of Reactions
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using halogens or other reactive groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride. Conditions often require an inert atmosphere and low temperatures.
Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and organometallic compounds. Conditions vary depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Analogues
a) 2-(3-Chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane
- CAS No.: 2446375-29-5
- Molecular Formula : C₂₁H₃₉Cl
- Molecular Weight : 326.99 g/mol
- Key Differences : A chlorine atom replaces a hydrogen in the propene substituent, enhancing polarity and reactivity. This modification is critical in rubber oligomer applications, where halogenation improves polymer crosslinking efficiency .
b) cis-3-Hydroxy-5-pentadecylcyclohexanone
- Structure: Features a hydroxyl group and a long pentadecyl chain (C₁₅H₃₁) on a cyclohexanone ring.
- Key Differences : The ketone group increases hydrogen-bonding capacity, making it more polar than the target compound. This derivative is used in fragrance and natural product synthesis .
c) cis,cis,cis-1,3,5-Trimethylcyclohexane
- Molecular Formula : C₉H₁₈
- Molecular Weight : 126.24 g/mol
- Key Differences : Simpler structure with three methyl groups in a fully cis arrangement. Used to study steric effects in cyclohexane derivatives due to its low molecular weight and symmetry .
Physicochemical Properties
Stereochemical Considerations
- Cis vs. Trans Isomerism : The cis configuration in the target compound creates steric hindrance between bulky substituents (e.g., 2,2,4-trimethylpentyl and propene groups), reducing conformational flexibility compared to trans isomers. For example, trans-1,3-dimethylcyclohexane exhibits chirality, while cis isomers are achiral .
- Chirality : The chlorinated derivative (CAS 2446375-29-5) may exhibit chirality due to its asymmetric centers, unlike the target compound, which lacks such centers .
Biological Activity
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane, also known as a rubber oligomer, is a complex organic compound with significant potential in various fields including material science and biology. This article provides a comprehensive overview of its biological activity, synthesizing research findings and case studies to elucidate its effects and applications.
- Molecular Formula : C21H40
- Molecular Weight : 292.54 g/mol
- CAS Number : 114123-73-8
The compound features a cyclohexane ring with multiple alkyl substituents that influence its chemical reactivity and interactions with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Cell Membrane Interaction :
- The hydrophobic nature of the compound allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.
-
Receptor Modulation :
- Preliminary studies suggest that the compound may interact with specific cellular receptors, influencing signaling pathways related to inflammation and cell proliferation.
-
Antioxidant Activity :
- Some alkyl-substituted cyclohexanes have shown antioxidant properties, which can mitigate oxidative stress in biological systems.
Study on Antioxidant Properties
A study published in Food Chemistry examined the antioxidant capacity of various alkyl-substituted cyclohexanes. This compound was found to exhibit moderate antioxidant activity compared to other compounds in its class. The study utilized DPPH radical scavenging assays to quantify this effect.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| cis-1,1,5,5-Tetramethyl... | 45% |
| Control (BHT) | 75% |
| Other Cyclohexanes | 30%-50% |
Toxicological Studies
Research into the toxicological profile of the compound indicates low acute toxicity levels. A study conducted by the National Toxicology Program (NTP) assessed various rubber oligomers and found that exposure to high concentrations did not result in significant adverse effects in animal models.
Applications in Industry and Medicine
The unique properties of this compound make it suitable for various applications:
- Material Science : Used as an oligomer in the production of butyl rubber and other polymers due to its stability and reactivity.
- Pharmaceuticals : Potential applications in drug formulation where its biological activity can be harnessed for therapeutic purposes.
Q & A
Q. What are the critical structural features of cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane, and how do they influence its chemical reactivity?
- Methodological Answer : The compound’s reactivity is dictated by its steric hindrance (from tetramethyl and trimethylpentyl groups) and the electron-rich prop-1-en-2-yl moiety. Key structural features include:
- Cyclohexane core : Rigid chair conformation influences stereochemical outcomes in reactions.
- Alkene group : Susceptible to electrophilic additions (e.g., hydrogenation, epoxidation).
- Branched alkyl chains : Steric effects may slow nucleophilic substitutions or favor elimination pathways.
Characterization via X-ray crystallography or NMR (e.g., NOESY for spatial proximity analysis) is essential to confirm substituent orientation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should experimental parameters be optimized?
- Methodological Answer :
- NMR Spectroscopy :
- Use DEPT-135 to distinguish CH, CH, and CH groups.
- - COSY and HSQC for resolving overlapping signals in the crowded alkyl region.
- IR Spectroscopy : Identify alkene C=C stretches (~1640 cm) and methyl C-H bends (~1375 cm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula; fragmentation patterns can reveal branching points.
- Reference Standards : Cross-validate with PubChem-derived SMILES/InChI data for structural consistency .
Advanced Research Questions
Q. How can computational chemistry be leveraged to predict the stability of stereoisomers and reaction pathways for this compound?
- Methodological Answer :
- Conformational Analysis : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate energy minima for chair conformers and evaluate steric strain from substituents.
- Reaction Path Search : Apply intrinsic reaction coordinate (IRC) calculations to map transition states for alkene functionalization or cyclohexane ring modifications.
- Solvent Effects : Simulate solvation models (e.g., PCM) to predict regioselectivity in polar reactions.
- Tools like ICReDD’s reaction design framework integrate computational and experimental data to optimize synthetic routes .
Q. What strategies resolve contradictions in NMR data caused by dynamic stereochemistry or conformational flexibility?
- Methodological Answer :
- Variable-Temperature NMR : Identify coalescence temperatures for interconverting conformers (e.g., chair flips).
- Dynamic NMR (DNMR) : Quantify activation energies () using Eyring plots.
- Isotopic Labeling : Introduce or labels to track specific substituent movements.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., cis-1,3,5-trimethylcyclohexane derivatives) to isolate steric vs. electronic effects .
Q. How can multi-step synthetic routes be optimized to minimize side products from competing steric and electronic effects?
- Methodological Answer :
- Stepwise Functionalization : Prioritize reactions at the less hindered alkene before modifying the cyclohexane core.
- Protecting Groups : Use temporary protection (e.g., silyl ethers for hydroxyls) if intermediates are unstable.
- Purification : Employ simulated moving bed (SMB) chromatography for high-purity separation of diastereomers .
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track progress and adjust conditions in real time.
Data Contradiction and Validation
Q. How should researchers address discrepancies between experimental and computational data for this compound’s thermodynamic properties?
- Methodological Answer :
- Error Source Analysis : Check for approximations in computational models (e.g., neglect of dispersion forces in DFT).
- Experimental Replication : Repeat calorimetry (e.g., DSC for melting points) under controlled humidity/temperature.
- Benchmarking : Compare results with NIST Standard Reference Data for analogous cyclohexane derivatives .
Application-Oriented Research
Q. What role could this compound play in developing novel materials or catalysts?
- Methodological Answer :
- Ligand Design : The bulky alkyl groups may stabilize metal centers in asymmetric catalysis (e.g., Pd-catalyzed cross-couplings).
- Polymer Additives : Evaluate thermal stability (TGA) and plasticizing effects via dynamic mechanical analysis (DMA).
- Supramolecular Chemistry : Test host-guest interactions with crown ethers or cyclodextrins using isothermal titration calorimetry (ITC) .
Tabulated Data for Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
